molecular formula C15H16ClNO2 B13599844 (2R)-2-amino-2-phenylethylbenzoatehydrochloride

(2R)-2-amino-2-phenylethylbenzoatehydrochloride

Cat. No.: B13599844
M. Wt: 277.74 g/mol
InChI Key: MSIBTAYCLRIKFK-UQKRIMTDSA-N
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Description

(2R)-2-amino-2-phenylethylbenzoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-phenylethylbenzoatehydrochloride typically involves the esterification of benzoic acid with (2R)-2-amino-2-phenylethanol. The reaction is usually catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-phenylethylbenzoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of an alcohol.

Scientific Research Applications

(2R)-2-amino-2-phenylethylbenzoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-phenylethylbenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-phenylethylbenzoatehydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    2-amino-2-phenylethanol: A precursor in the synthesis of the compound with simpler structure.

    Benzoic acid esters: Compounds with similar ester functional groups but different substituents.

Uniqueness

(2R)-2-amino-2-phenylethylbenzoatehydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

[(2R)-2-amino-2-phenylethyl] benzoate;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13;/h1-10,14H,11,16H2;1H/t14-;/m0./s1

InChI Key

MSIBTAYCLRIKFK-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC(=O)C2=CC=CC=C2)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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